Product packaging for (3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium(Cat. No.:CAS No. 1949-20-8)

(3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium

Cat. No.: B1678061
CAS No.: 1949-20-8
M. Wt: 437.4 g/mol
InChI Key: RBZIGQJSMCOHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Research on Oxolamine (B1678060) and 1,2,4-Oxadiazole (B8745197) Derivatives

The research history of Oxolamine citrate (B86180) is intrinsically linked to the exploration and understanding of the 1,2,4-oxadiazole ring system.

Discovery and Early Research of 1,2,4-Oxadiazole

The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as azoxime or furo[ab1]diazole. nih.govencyclopedia.pubpsu.eduscielo.br For nearly 80 years following its discovery, only a limited number of articles were published on this five-membered heterocycle. psu.edu The heterocycle gained more significant attention from chemists approximately 80 years after its discovery, when its photochemical rearrangement to other heterocyclic systems was observed. nih.govencyclopedia.pub

Oxolamine as a Pioneering 1,2,4-Oxadiazole-Based Research Compound

Biological activity studies of 1,2,4-oxadiazole derivatives commenced in the early 1940s. nih.govencyclopedia.pub Approximately two decades later, Oxolamine, containing the 1,2,4-oxadiazole ring, was described as a First-In-Class commercial drug and introduced to the pharmaceutical market as a cough suppressant. nih.govencyclopedia.pub This marked Oxolamine as a pioneering compound in the research and application of 1,2,4-oxadiazole derivatives. Oxolamine is also known by synonyms such as Bredon, AF-438, and SKF-9976. ontosight.aiwikipedia.orgnih.gov

Evolution of Research Trajectories for Oxolamine Citrate

Oxolamine exists in different chemical configurations, including oxolamine phosphate (B84403), oxolamine citrate, and oxolamine monophosphate. ontosight.ai Oxolamine citrate, specifically, has been a subject of research, particularly concerning its analytical determination and formulation. Studies have explored methods for the assay of oxolamine citrate from bulk drug and pharmaceutical formulations using techniques such as UV spectrophotometry and high-performance liquid chromatography (HPLC). jocpr.comajrconline.orgresearchgate.netresearchgate.netajrconline.org Research has also investigated the preparation and release kinetics of sustained-release dosage forms of oxolamine citrate, including studies involving microencapsulation and the preparation of matrix tablets. researchgate.netnih.gov The preliminary design of batch processes for the production of oxolamine citrate has also been a subject of study, focusing on optimizing synthesis yield. ub.edu

Academic Relevance and Research Scope of Oxolamine Citrate

Oxolamine citrate maintains academic relevance due to its historical significance as an early therapeutic based on the 1,2,4-oxadiazole scaffold and the ongoing interest in this heterocyclic system for drug discovery.

Significance in Contemporary Pharmaceutical Research

The 1,2,4-oxadiazole ring has received considerable attention in contemporary pharmaceutical research due to its unique bioisosteric properties and a wide spectrum of biological activities. nih.govencyclopedia.pub It serves as a valuable framework for novel drug development. nih.govencyclopedia.pub Oxolamine citrate, as a derivative of this scaffold, has been explored for its potential therapeutic effects, primarily its antitussive and anti-inflammatory properties, which are believed to contribute to its mechanism of action in reducing irritation of nerve receptors in the respiratory tract. wikipedia.orgjocpr.comdrugbank.comnih.gov While detailed information on its current clinical use may be limited in some regions, its presence in pharmaceutical formulations in various jurisdictions underscores its continued relevance in academic studies related to drug analysis and formulation science. wikipedia.orgjocpr.comresearchgate.netajrconline.orgdrugbank.comacgpubs.org Research continues into the development and validation of analytical methods for its determination in pharmaceutical dosage forms. jocpr.comajrconline.orgresearchgate.netajrconline.orgacgpubs.org

Interdisciplinary Research Landscape

Research involving Oxolamine citrate and the broader class of 1,2,4-oxadiazole derivatives spans multiple disciplines. This includes organic chemistry for the synthesis of these compounds, medicinal chemistry for the design and evaluation of their biological activities, and pharmaceutical sciences for formulation development, analytical method validation, and dissolution studies. nih.govencyclopedia.pubscielo.brjocpr.comajrconline.orgresearchgate.netajrconline.orgresearchgate.netnih.govub.edumdpi.comchim.it The investigation of the biological activities of 1,2,4-oxadiazole derivatives extends to areas such as anticancer, anti-inflammatory, antibacterial, antifungal, and antiparasitic research, highlighting the interdisciplinary nature of studies involving this chemical scaffold. nih.govencyclopedia.pubscielo.brmdpi.comchim.itmdpi.comnih.gov Furthermore, studies on analytical method development for Oxolamine citrate in pharmaceutical formulations demonstrate the intersection of chemistry and pharmaceutical analysis. jocpr.comajrconline.orgresearchgate.netajrconline.orgacgpubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N3O8 B1678061 (3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium CAS No. 1949-20-8

Properties

CAS No.

1949-20-8

Molecular Formula

C20H27N3O8

Molecular Weight

437.4 g/mol

IUPAC Name

(3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium

InChI

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

RBZIGQJSMCOHSS-UHFFFAOYSA-N

Isomeric SMILES

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)[C@@](CC(=O)[O-])(C(=O)O)O

Canonical SMILES

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Appearance

Solid powder

Other CAS No.

34155-96-9
1949-20-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

959-14-8 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-diethylaminoethyl-3-phenyl-1,2,4-oxadiazole
Bredon
Oxobron
oxolamine
oxolamine citrate
oxolamine monohydrochloride

Origin of Product

United States

Mechanistic Investigations of Oxolamine Citrate

Molecular and Cellular Mechanisms of Action

Modulation of Sensory Nerve Endings in Respiratory Tract

Oxolamine (B1678060) citrate (B86180) functions by exerting a mild local anesthetic effect on the sensory nerve endings within the respiratory tract. patsnap.com This action reduces the sensitivity of irritant receptors, also known as rapidly adapting stretch receptors (RARs), which are key in initiating the cough reflex in response to mechanical and chemical stimuli. patsnap.comnih.gov By dampening the responsiveness of these nerve endings, oxolamine citrate effectively diminishes the urge to cough. patsnap.com Its efficacy is particularly noted against cough induced by chemical irritants, suggesting a strong influence on the peripheral nerve receptors. vulcanchem.comnih.gov This peripheral mechanism of action is a key characteristic, as it reduces the likelihood of central nervous system side effects often associated with other cough suppressants. patsnap.com

Central Nervous System Interactions with Cough Reflex Centers

Notably, oxolamine citrate's primary antitussive effect is not mediated through direct action on the central nervous system's cough center. patsnap.com This distinction is significant, as many traditional antitussive medications operate by suppressing this central neurological pathway. patsnap.com The peripherally focused action of oxolamine citrate offers a therapeutic advantage by minimizing central side effects. patsnap.com

Anti-Inflammatory Signaling Pathways

Beyond its direct effects on sensory nerves, oxolamine citrate exhibits considerable anti-inflammatory activity, which plays a crucial role in its therapeutic profile. patsnap.comnih.gov This anti-inflammatory action helps to alleviate the underlying inflammation in the respiratory tract that can trigger or exacerbate coughing. patsnap.comwikipedia.org

Research has demonstrated that oxolamine citrate can modulate inflammatory responses by inhibiting the production or action of various inflammatory mediators. scbt.com Studies in animal models have shown its ability to reduce inflammation levels in the respiratory organs. medchemexpress.com This effect is believed to contribute significantly to its efficacy in treating respiratory conditions characterized by inflammation. patsnap.com The compound has been shown to mitigate edema and leukocyte infiltration in respiratory tissues.

The anti-inflammatory effects of oxolamine citrate may also involve the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are key signaling molecules in the inflammatory process, and their inhibition can lead to a reduction in inflammation and its associated symptoms. nih.govmdpi.com

Oxolamine citrate's anti-inflammatory properties may extend to the suppression of pro-inflammatory cytokines. Cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are pivotal in orchestrating the inflammatory response. frontiersin.org In vitro studies using macrophage models are often employed to assess the potential of compounds to suppress the production of these key cytokines.

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2B1/2)

Oxolamine citrate has been identified as an inhibitor of the cytochrome P450 enzyme subfamily CYP2B1/2. Cytochrome P450 enzymes are a large group of proteins essential for the metabolism of a wide array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, as the clearance of other medications metabolized by the same enzyme can be affected. The specific inhibitory action of oxolamine citrate on CYP2B1/2 suggests a potential for pharmacokinetic modulations when co-administered with other substrates of this enzyme.

Unconventional Pharmacological Activities and Associated Mechanisms

Antitumor Mechanisms in Cell Lines

Glucose Metabolism Disruption (e.g., HK2 downregulation, energy metabolism inhibition)

Emerging evidence suggests that oxolamine citrate may play a role in the disruption of glucose metabolism in cancer cells, a critical pathway for tumor growth and proliferation. One of the key mechanisms identified is the downregulation of Hexokinase 2 (HK2), an enzyme that catalyzes the first committed step of glycolysis.

In a study involving MDA-MB-231 human breast cancer cells, treatment with oxolamine citrate led to a concentration-dependent decrease in the expression of HK2. nih.gov This downregulation of HK2 is significant as cancer cells often exhibit elevated rates of glycolysis, a phenomenon known as the Warburg effect, and HK2 is a key driver of this metabolic phenotype. nih.govnih.gov By inhibiting HK2, oxolamine citrate may effectively limit the cancer cells' ability to utilize glucose for energy production. nih.gov

Further research has indicated that oxolamine citrate may also influence other cellular processes linked to metabolism and cell survival. For instance, in the same MDA-MB-231 cell line, oxolamine citrate was observed to down-regulate the expression of p-AKT and PARP, suggesting an inhibition of the AKT signaling pathway, which is crucial for cell survival and is often dysregulated in cancer. nih.gov The compound was also noted to inhibit the autophagy level of these cells. nih.gov

Table 1: Effects of Oxolamine Citrate on MDA-MB-231 Breast Cancer Cells

Parameter Observation Implication
HK2 Expression Gradual downregulation with increasing concentrations of oxolamine citrate. nih.gov Inhibition of the first key step of glycolysis.
Cellular Energy Metabolism Inhibition, leading to reduced cell viability. nih.gov Disruption of the energy supply required for cancer cell survival and proliferation.
AKT Pathway Significant downregulation of p-AKT expression. nih.gov Inhibition of a key cell survival signaling pathway.
Apoptosis Marker Significant downregulation of PARP expression. nih.gov Suggests a role in modulating apoptosis.
Autophagy Inhibition of autophagy levels. nih.gov Interference with a cellular stress response and survival mechanism.

| Cell Invasion and Metastasis | Significant decrease in the ability of cell invasion and metastasis at concentrations of 10μM and 20μM. nih.gov | Potential to reduce the aggressive phenotype of cancer cells. |

Influence on Cellular Energy Metabolism Pathways

The disruption of glucose metabolism by oxolamine citrate, primarily through HK2 downregulation, has a cascading effect on the broader network of cellular energy metabolism pathways. By limiting the entry of glucose into the glycolytic pathway, the primary source of carbon for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in many cancer cells is constrained.

Glycolysis is a central pathway in cellular metabolism, providing not only ATP but also essential precursors for various biosynthetic pathways required for cell growth and division. nih.gov The inhibition of HK2 by oxolamine citrate would theoretically lead to a reduction in the production of pyruvate, the end product of glycolysis. Pyruvate is a critical substrate that is converted to acetyl-CoA, which then enters the TCA cycle in the mitochondria to generate NADH and FADH2. These reduced coenzymes are subsequently used by the electron transport chain to produce large amounts of ATP through oxidative phosphorylation.

The reliance of many cancer cells on high rates of glycolysis makes them particularly vulnerable to inhibitors of this pathway. nih.gov The findings that oxolamine citrate can downregulate HK2 and inhibit energy metabolism suggest that it may act as a metabolic inhibitor in cancer cells. nih.gov This mode of action is a focal point of current cancer research, with various small molecules targeting different stages of glucose metabolism being investigated for their therapeutic potential. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
Oxolamine citrate
Hexokinase 2 (HK2)
p-AKT
PARP
Pyruvate
Acetyl-CoA
NADH
FADH2

Preclinical Pharmacological Research Methodologies and Findings

In Vitro Pharmacological Studies

In vitro studies provide controlled environments to investigate the direct effects of oxolamine (B1678060) citrate (B86180) on biological targets and cellular processes.

Receptor Binding Assays (e.g., bradykinin (B550075) receptors)

Cytokine Profiling in Cellular Models (e.g., IL-6, TNF-α in macrophage models)

In cellular models, particularly macrophage models, cytokine profiling is used to assess the anti-inflammatory potential of compounds by measuring their effect on the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Macrophages are key immune cells that produce these cytokines in response to inflammatory stimuli. nih.govnih.gov While the provided search results mention cytokine profiling (IL-6, TNF-α) in macrophage models as a methodological approach for studying oxolamine citrate's anti-inflammatory effects, detailed data tables or specific findings regarding oxolamine citrate's impact on IL-6 and TNF-α levels in these models were not extensively described within the search snippets. Studies on other compounds in macrophage models demonstrate that cytokine levels can be quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). nih.govnih.gov

Investigations of Drug-Drug Interactions

Preclinical studies have investigated the potential for oxolamine citrate to interact with other medications, focusing on pharmacokinetic modulations.

Modulation of Warfarin (B611796) Pharmacokinetics

Studies in rats have indicated that oxolamine can influence the pharmacokinetics of warfarin, an anticoagulant. Oral administration of oxolamine at doses of 10 and 50 mg/kg significantly increased the Area Under the Curve (AUC) of warfarin in male Sprague-Dawley rats compared to controls. nih.gov The AUC values were 254 and 330 µg·h/ml with oxolamine, versus 180 µg·h/ml in controls. nih.gov This effect was not observed in female rats. nih.gov The proposed mechanism for this interaction in male rats is the inhibition of certain cytochrome P450 enzymes, specifically CYP2B1/2, by oxolamine, as warfarin is metabolized by various CYP enzymes, including CYP2B1, which is male-dominant in rats. nih.gov

Data Table: Effect of Oral Oxolamine on Warfarin AUC in Male Rats

Oxolamine Dose (mg/kg)Warfarin AUC (µg·h/ml)
Control180
10254
50330
Plasma Protein Binding Modulation (e.g., Clarithromycin)

Research has also explored the effect of oxolamine citrate on the plasma protein binding of other drugs, such as clarithromycin (B1669154). Clarithromycin is a macrolide antibiotic. nih.govnih.govmims.comctdbase.org An in vitro study using fresh rat plasma showed that oxolamine citrate at a concentration of 10 μg/mL significantly reduced the plasma protein binding of clarithromycin after 24 hours. medchemexpress.commedchemexpress.com While the extent of the reduction was not specified in the search results, this finding suggests a potential for pharmacokinetic interaction where oxolamine citrate could increase the free fraction of clarithromycin in plasma by displacing it from protein binding sites.

Cellular Pathway Analysis in Disease Models (e.g., Cancer cell lines)

Investigations into the effects of oxolamine citrate on cellular pathways in disease models, such as cancer cell lines, were not prominently featured in the provided search results. While some studies explore the effects of other compounds on cancer cell lines and related pathways (e.g., targeting oncogenic mediator proteins in leukemia), specific research detailing oxolamine citrate's impact on cellular pathways in cancer models was not found within the scope of the search. ucl.ac.uk Cellular pathway analysis in disease models typically involves examining the modulation of signaling cascades, gene expression, and other molecular events in response to the compound.

In Vivo Preclinical Animal Models

Animal models are crucial for evaluating the in vivo efficacy and pharmacological profile of oxolamine citrate before potential clinical application. Various models have been employed to study its effects on cough and inflammation.

Antitussive Efficacy Models (e.g., citric acid-induced cough in rodents)

The citric acid-induced cough model in rodents, such as guinea pigs, is a widely used method to evaluate the antitussive efficacy of compounds. nih.gov, nih.gov, phatoxnatmed.org, researchgate.net In this model, exposure to aerosolized citric acid irritates the airways, stimulating the cough reflex. phatoxnatmed.org Studies have shown that oxolamine citrate exhibits significant inhibitory effects on cough induced by irritating gases in animals. The mechanism is suggested to involve the suppression of lung and bronchial receptors, indicating a peripheral antitussive action. Other tussive agents, like ammonium (B1175870) hydroxide, are also used in rodent cough models to assess antitussive properties. phatoxnatmed.org

Data from studies using citric acid-induced cough in guinea pigs demonstrate the effectiveness of antitussive agents by measuring the reduction in cough frequency and the increase in cough latency. nih.gov, researchgate.net

Anti-Inflammatory Efficacy Models (e.g., non-bacterial respiratory inflammation in guinea pigs)

Oxolamine citrate has demonstrated anti-inflammatory effects on the respiratory organs of guinea pigs. medchemexpress.com, medchemexpress.com Studies involving the administration of oxolamine citrate in guinea pigs have shown a distinct anti-inflammatory action. medchemexpress.com, medchemexpress.com For instance, in one study, oxolamine citrate administered intraperitoneally at specific doses (80 mg/kg body weight initially, followed by 53.3 mg/kg) multiple times showed reduced relative lung weight and significantly reduced inflammation levels in the respiratory organs of guinea pigs. medchemexpress.com, medchemexpress.com The compound also appeared to protect the pulmonary parenchyma from emphysema in these models and showed an anti-inflammatory effect that was reported as superior to phenylbutyrone in one study. medchemexpress.com, medchemexpress.com These models often involve inducing inflammation through non-bacterial means to evaluate a compound's direct anti-inflammatory properties in the respiratory system.

Investigation of Metabolic Interactions in Animal Systems

Preclinical studies in animals have investigated the metabolic interactions of oxolamine citrate, particularly concerning its effects on drug metabolism enzymes. Oxolamine citrate has been shown to inhibit cytochrome P450 enzymes, specifically CYP2B1/2. , medchemexpress.com, medchemexpress.com This inhibition can influence the metabolism and pharmacokinetics of other drugs. For example, in male SD rats, oxolamine citrate (10-50 mg/kg; p.o.; 3 times per day for 3 consecutive days) significantly increased the Area Under the Curve (AUC) and prolonged the terminal half-life of Warfarin, a drug metabolized by CYP enzymes. medchemexpress.com, medchemexpress.com Additionally, oxolamine (10 μg/mL) significantly reduced the plasma protein binding of Clarithromycin in fresh rat plasma. medchemexpress.com These findings highlight the potential for pharmacokinetic interactions when oxolamine citrate is co-administered with drugs metabolized by CYP2B1/2 or highly plasma protein bound.

Synthetic Chemistry and Process Optimization for Oxolamine Citrate

Historical Development of Synthetic Methodologies

The synthetic journey of oxolamine (B1678060) citrate (B86180) has seen various approaches, driven by the need for scalable and reproducible processes. Early methods laid the groundwork, while subsequent optimization efforts addressed challenges related to yield and impurity formation.

Early Synthetic Approaches and Yield Challenges

Initial synthetic methods for oxolamine citrate, following its discovery, often resulted in suboptimal yields. Early industrial processes typically involved multi-step batch reactions. These methods included the formation of the intermediate oxadiazole ring, followed by the precipitation of the citrate salt. However, these early approaches faced considerable challenges, including the formation of impurities and inefficient reaction conditions, leading to yields as low as 24%. scispace.comub.eduub.edu Scalability and reproducibility were also notable hurdles in these initial processes.

Optimization Strategies and Yield Enhancement (e.g., 24% to 64%)

Significant efforts have been dedicated to optimizing the synthesis of oxolamine citrate to overcome the limitations of early methods. Research aimed at improving industrial synthesis identified critical points and implemented modifications to enhance the process. scispace.comub.eduub.edu Through laboratory research and the implementation of various modifications, the yield was successfully increased from 24% to 64%. scispace.comub.eduub.edu This substantial improvement was achieved, in part, through the identification and management of impurities formed during the synthesis. scispace.comub.eduub.edu Optimized protocols developed by 2018 demonstrated increased yields through impurity identification and process intensification strategies. Key optimization strategies have included refining catalytic systems, selecting appropriate solvents, and improving purification protocols.

Data illustrating the yield enhancement:

Synthesis StageEarly YieldOptimized Yield
Overall Synthesis24%64%

Further optimization studies highlight the effectiveness of specific conditions. For instance, comparative studies have shown that ammonium (B1175870) fluoride-alumina (NH₄F/Al₂O₃) catalysts can offer yields up to 90% in oxadiazole formation with minimal purification. Polar aprotic solvents like dimethylformamide (DMF) can improve reaction homogeneity, while ethanol-water mixtures are effective for optimizing citrate salt crystallization. Precise temperature and pH control are also crucial; maintaining temperatures below 5°C during nitrosation can prevent diazonium salt decomposition, and a pH of 3–4 ensures optimal protonation of intermediates, with deviations potentially reducing yields by 15–20% due to side reactions.

Purification techniques have also been optimized. Crude oxolamine citrate is typically purified via fractional crystallization using an ethanol-water mixture (70:30 v/v) to achieve high purity (>98%). Centrifugation is used to separate the crystalline product from the mother liquor, followed by rotary drying to remove residual solvents. Micronization via jet milling is performed post-drying to achieve a desired particle size for formulation.

Chemical Reaction Analysis and Pathways

Understanding the chemical reactions involved in the synthesis and potential transformations of oxolamine citrate is essential for process control and product quality.

Oxadiazole Ring Formation Mechanisms

The formation of the 1,2,4-oxadiazole (B8745197) ring is a core step in the synthesis of oxolamine. This heterocyclic ring is typically synthesized via cyclization reactions. One common method involves the reaction between amidoximes and acyl chlorides or activated carboxylic acids. nih.gov This heterocyclization can be facilitated by various reagents and conditions, including microwave irradiation or solvent-free conditions, which can accelerate reaction kinetics. nih.govmdpi.comresearchgate.net Another approach to 1,2,4-oxadiazole formation involves the 1,3-dipolar cycloaddition of nitrile oxides and nitriles. nih.govresearchgate.netnih.gov

The amidoxime (B1450833) route can be considered a [4+1] approach, where four atoms are derived from the amidoxime and one atom comes from a carboxylic acid derivative. chim.it The reaction between an amidoxime and a carboxylic acid or its derivative can proceed without the isolation of an acylamidoxime intermediate. chim.it The first reported synthesis of the 1,2,4-oxadiazole heterocycle in 1884 by Tiemann and Krüger utilized amidoximes and acyl chlorides. nih.gov

Oxidation Reactions of Oxolamine Citrate

Oxolamine citrate can undergo oxidation reactions under specific conditions, leading to the formation of different oxidation products. Common oxidizing agents used in such reactions include hydrogen peroxide and potassium permanganate.

Reduction Reactions of Oxolamine Citrate

Reduction reactions of oxolamine citrate are also possible, although they are reported to be less common than oxidation reactions. Reducing agents such as sodium borohydride (B1222165) can be employed in these transformations.

Substitution reactions involving oxolamine citrate typically occur at the diethylamino group or the oxadiazole ring, utilizing reagents like halogens or alkylating agents.

Substitution Reactions at Key Functional Groups

Substitution reactions can occur at various points on the oxolamine molecule, particularly at the diethylamino group or the oxadiazole ring. These reactions typically involve reagents such as halogens or alkylating agents, leading to the formation of substituted oxolamine derivatives.

Catalysis and Process Intensification in Synthesis

The synthesis of oxolamine citrate has seen significant evolution, with early methods yielding suboptimal outputs. Process intensification strategies, including the refinement of catalytic systems and solvent selection, have been crucial in improving yields and reproducibility.

Refinement of Catalytic Systems

Comparative studies in the synthesis of 1,2,4-oxadiazole derivatives, the core structure of oxolamine, have highlighted the effectiveness of specific catalytic systems. For instance, ammonium fluoride-alumina (NH₄F/Al₂O₃) catalysts have demonstrated high yields, minimizing the need for extensive purification. Microwave irradiation (MWI) under catalytic or solvent-free conditions has also been employed to accelerate reaction kinetics in oxadiazole ring formation. nih.gov

Solvent Selection and Purification Protocols

The choice of solvent plays a critical role in oxolamine citrate synthesis. Polar aprotic solvents, such as dimethylformamide (DMF), can enhance reaction homogeneity. Ethanol-water mixtures are utilized to optimize the crystallization process of the citrate salt. Purification protocols are essential for isolating the desired product from reaction mixtures and impurities. Early methods faced challenges in scalability and reproducibility, prompting the refinement of these processes. The purification phase typically involves separating solid oxolamine citrate from liquid substances, often through centrifugation, followed by drying and conditioning. ub.edu

Role of Heterogeneous Catalysts (e.g., HClO₄-SiO₂)

Heterogeneous catalysts offer advantages in terms of environmental impact and economic considerations. Silica-supported perchloric acid (HClO₄-SiO₂) has been identified as an efficient, inexpensive, and reusable heterogeneous catalyst for the synthesis of 1,2,4-oxadiazoles, including oxolamine, under solvent-free conditions. tandfonline.comtandfonline.comfigshare.com This method can utilize amidoximes and acid anhydrides as starting materials, achieving good to excellent yields. tandfonline.com The HClO₄-SiO₂ catalyst can be reused multiple times with minimal loss in activity. tandfonline.com

Impurity Identification and Mitigation in Synthesis

Impurity formation has historically contributed to suboptimal yields in oxolamine citrate synthesis. scispace.com The identification and mitigation of these impurities are crucial for improving process efficiency and product purity. Optimized protocols developed by 2018 significantly increased yields, partly due to enhanced impurity identification and process intensification strategies. scispace.com Analytical methods, such as UV spectrophotometry and HPLC, are employed for the precise quantification of oxolamine citrate in formulations and can aid in the detection of impurities. ajrconline.orgajrconline.org The optimized synthesis process, starting from materials like benzonitrile, sodium carbonate, and hydroxylamine (B1172632) hydrochloride, aims to minimize impurity formation. scispace.com Purification steps, including acid and basic washings, are implemented to reduce the quantity of impurities in the oxolamine free base before salt formation. scispace.com

Derivatives and Structural Modifications of Oxolamine Citrate

Oxolamine, the parent compound of oxolamine citrate, is a 3,5-disubstituted 1,2,4-oxadiazole derivative. pharmaffiliates.com Structural modifications and the synthesis of derivatives can explore compounds with altered properties or activities. Substitution reactions at the diethylamino group or the oxadiazole ring can lead to various substituted oxolamine derivatives. The 1,2,4-oxadiazole scaffold itself is a privileged structure in drug discovery, and modifications of this core or the attached substituents can yield novel compounds with potential biological activities. nih.govresearchgate.net

Advanced Analytical Methodologies for Oxolamine Citrate Research

Spectrophotometric Techniques

Spectrophotometry, particularly in the ultraviolet (UV) range, has been widely applied for the analysis of oxolamine (B1678060) citrate (B86180) due to its inherent chromophoric properties. Various UV spectrophotometric approaches, including derivative spectroscopy and the Area Under Curve method, have been developed and validated for the estimation of oxolamine citrate.

UV Spectrophotometry (e.g., zero-order, first-order, third-order derivative methods)

Zero-order UV spectrophotometry involves measuring the direct absorbance of oxolamine citrate solutions at its maximum absorbance wavelength. Studies have reported a maximum absorbance for oxolamine citrate at approximately 237 nm in methanol (B129727) derpharmachemica.com. In distilled water, the maximum absorbance has been observed at 229.2 nm for the first-order derivative method jocpr.comjocpr.com.

Derivative UV spectrophotometry enhances the selectivity and sensitivity of analysis by transforming the original (zero-order) spectrum into its first, second, or higher derivatives. This technique is particularly useful for resolving overlapping peaks and eliminating interference from excipients or degradation products in pharmaceutical formulations ajrconline.orgscribd.com.

First-Order Derivative: In the first-order derivative method, oxolamine citrate has been estimated by measuring the amplitude of the derivative spectrum at 229.2 nm in aqueous media jocpr.comrasayanjournal.co.in. Beer's law has been obeyed in the concentration range of 1 to 14 μg/ml with a high coefficient of correlation (0.9991) jocpr.comjocpr.com.

Second-Order Derivative: A second-order derivative method has been developed, estimating oxolamine citrate at 257.2 nm in distilled water. This method also demonstrated linearity in the 1 to 14 μg/ml range with a correlation coefficient of 0.9978 rjptonline.orgresearchgate.net.

Third-Order Derivative: A third-order derivative UV-spectrophotometric method has been established for the estimation of oxolamine citrate at 254.6 nm in distilled water. This method showed linearity from 1 to 14 μg/ml with a correlation coefficient of 0.9995 ajrconline.orgresearchgate.netajrconline.org.

Derivative spectroscopy helps in locating hidden peaks in the normal spectrum and minimizes interference, contributing to the accuracy of the analysis ajrconline.orgscribd.com.

Area Under Curve (AUC) Methodologies

The Area Under Curve (AUC) method is another spectrophotometric technique applied to the analysis of oxolamine citrate. This method involves calculating the integrated value of absorbance over a defined wavelength range in the zero-order spectrum. For oxolamine citrate, the AUC has been measured between 228.6 nm and 246.4 nm in distilled water jocpr.comjocpr.com. This method has also shown linearity in the concentration range of 1 to 14 μg/ml with a high correlation coefficient (0.9999) jocpr.comjocpr.com.

Method Development and Optimization for Research Applications

Development and optimization of spectrophotometric methods for oxolamine citrate involve selecting appropriate solvents, wavelengths, and parameters for derivative orders or AUC ranges. These methods are validated according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure their reliability, accuracy, precision, sensitivity, and robustness for routine analysis and research jocpr.comajrconline.orgrjptonline.orgajrconline.org. Optimization aims to achieve maximum sensitivity and selectivity while minimizing interference from other components scribd.com.

Research findings using these spectrophotometric methods have demonstrated their successful application for the determination of oxolamine citrate in bulk drug and pharmaceutical formulations, such as tablets derpharmachemica.comjocpr.comrjptonline.orgajrconline.org. The methods have been reported to be simple, rapid, cost-effective, and require relatively inexpensive instrumentation jocpr.comrjptonline.orgajrconline.org.

Table 1: Summary of UV Spectrophotometric Methods for Oxolamine Citrate

MethodSolventMeasurement Wavelength/Range (nm)Linear Range (μg/ml)Correlation Coefficient (r)Reference
Zero-Order UVMethanol2371 - 140.9990 derpharmachemica.com
First-Order Derivative (D1)Distilled Water229.21 - 140.9991 jocpr.comjocpr.com
Second-Order Derivative (D2)Distilled Water257.21 - 140.9978 rjptonline.orgresearchgate.net
Third-Order Derivative (D3)Distilled Water254.61 - 140.9995 ajrconline.orgresearchgate.netajrconline.org
Area Under Curve (AUC)Distilled Water228.6 - 246.41 - 140.9999 jocpr.comjocpr.com

Chromatographic Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer enhanced separation capabilities, making them suitable for the analysis of oxolamine citrate, especially in complex matrices or in the presence of other compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC methods have been developed for the determination of oxolamine citrate in bulk and pharmaceutical formulations sphinxsai.comrjptonline.org. These methods typically involve reversed-phase chromatography using C18 columns. Various mobile phase compositions have been reported, often consisting of mixtures of buffers and organic solvents like acetonitrile (B52724) or methanol.

One reported RP-HPLC method for oxolamine citrate utilized a BDS hypersil C18 column (150 x 4.6 mm, 5 µm particle size) with a mobile phase of 0.1% tri-ethyl amine buffer (pH 3.5 adjusted with ortho-phosphoric acid) and acetonitrile (72:28 v/v). Detection was performed at 230 nm. This method was validated for parameters including system suitability, linearity, accuracy, precision, robustness, and sample solution stability sphinxsai.comresearchgate.net. The linearity was established in the range of 50 to 150 µg/ml sphinxsai.com.

Another RP-HPLC method employed a Kromasil C18 column (250 X 4.6 mm, 5µ particle size) with a mobile phase of 0.05 M potassium dihydrogen phosphate (B84403) monobasic and triethylamine (B128534) buffer (pH 4.1 adjusted with ortho-phosphoric acid) and methanol (60:40 v/v). Detection was also at 230 nm rjptonline.orgresearchgate.net.

HPLC methods offer advantages in terms of specificity, allowing for the separation and quantification of oxolamine citrate even in the presence of potential impurities or co-formulated drugs.

HPLC-PDA Methodologies for Multi-Component Analysis

HPLC coupled with a Photodiode Array (PDA) detector is a powerful technique for the simultaneous determination of multiple components in a mixture. HPLC-PDA methods have been developed for the analysis of oxolamine citrate in combination with other active pharmaceutical ingredients in complex formulations.

One study reported an HPLC-PDA method for the simultaneous determination of paracetamol, phenylephrine (B352888) hydrochloride, oxolamine citrate, and chlorpheniramine (B86927) maleate (B1232345) in combined pharmaceutical formulations. The separation was achieved on an Agilent Zorbax SB-CN column using a mobile phase of 0.02 M phosphate buffer (pH 4) and acetonitrile (85:15, v/v) with a flow rate of 1.5 mL/min. UV detection was performed at 365 nm. The retention time for oxolamine citrate was approximately 2.80 minutes. The method showed linearity for oxolamine citrate in the range of 8-48 µg/mL scispace.comresearchgate.netacgpubs.org.

HPLC-PDA allows for the acquisition of full UV-Vis spectra for each eluting peak, which aids in peak identification and purity assessment, making it suitable for the analysis of multi-component dosage forms.

Method Validation in Analytical Research Method validation is a critical process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. For the quantification of oxolamine citrate, validation parameters such as linearity, precision, accuracy, robustness, and stability are typically evaluated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH).sphinxsai.comacgpubs.orgresearchgate.netajrconline.orgresearchgate.net

Linearity and Calibration Range Determination Linearity establishes the proportional relationship between the analyte concentration and the detector response over a defined range. For oxolamine citrate, linearity has been assessed using various analytical techniques. In HPLC methods, linearity has been demonstrated over concentration ranges such as 50 to 150 µg/ml.sphinxsai.comUV spectrophotometric methods have also shown linearity, with reported ranges including 1 to 14 µg/ml and 50 to 150 µg/ml.ajrconline.orgresearchgate.netjocpr.comjocpr.comThe calibration curve is typically constructed by plotting the instrument response (e.g., peak area or absorbance) against the corresponding analyte concentration, and the linearity is evaluated by the correlation coefficient (r²). Values close to 1, such as 0.9993 or 0.9995, indicate good linearity within the tested range.sphinxsai.comajrconline.org

Table 1: Examples of Linearity Ranges and Correlation Coefficients for Oxolamine Citrate Analysis

Analytical MethodConcentration Range (µg/ml)Correlation Coefficient (r²)Reference
HPLC50 - 1500.9993 sphinxsai.com
UV Spectrophotometry1 - 140.9995 ajrconline.orgresearchgate.net
UV Spectrophotometry1 - 140.9999 researchgate.net
UV Spectrophotometry50 - 1500.999 jocpr.com
UV Spectrophotometry50 - 1500.9996 jocpr.com
HPLC (Simultaneous)32 - 48≥ 0.9963 researchgate.netacgpubs.org
UV Spectrophotometry1 - 140.9991 researchgate.net

Precision Assessment (e.g., repeatability, relative standard deviation) Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is commonly expressed as relative standard deviation (RSD) or coefficient of variation (CV). Precision for oxolamine citrate analysis has been assessed through repeatability studies. Low RSD values indicate high precision. For instance, RSD values of 0.10% and 0.15% have been reported for the precision of oxolamine citrate analysis using HPLC and UV spectrophotometry, respectively.sphinxsai.comjocpr.comIn simultaneous determination methods involving oxolamine citrate, RSD values of ≤2% have been considered acceptable.acgpubs.org

Table 2: Examples of Precision (RSD) for Oxolamine Citrate Analysis

Analytical MethodPrecision (% RSD)Reference
HPLC0.10 sphinxsai.com
UV Spectrophotometry0.015 jocpr.com
UV Spectrophotometry2.0487 ajrconline.orgresearchgate.net
UV Spectrophotometry1.06915 - 2.2714 researchgate.net
HPLC (Simultaneous)≤ 2 acgpubs.org
HPLC (Simultaneous)0.18 researchgate.net

Accuracy and Recovery Studies Accuracy measures the closeness of the measured value to the true value. Recovery studies are typically performed to assess accuracy by adding a known amount of the analyte to a sample matrix (such as a pharmaceutical formulation) and determining the percentage of the added analyte that is recovered by the method. For oxolamine citrate, recovery percentages close to 100% indicate good accuracy. Reported recovery rates for oxolamine citrate analysis have been in the range of 98% to 102% or 99.83% to 99.92%.acgpubs.orgjocpr.comThese results suggest that the analytical methods are capable of accurately quantifying oxolamine citrate without significant interference from the sample matrix.

Table 3: Examples of Accuracy (Recovery) for Oxolamine Citrate Analysis

Analytical MethodRecovery (%)Reference
UV Spectrophotometry99.83 - 99.92 jocpr.com
HPLC (Simultaneous)98 - 102 acgpubs.org
HPLC (Simultaneous)100.20 researchgate.net
UV SpectrophotometryAcceptable recovery ajrconline.orgjocpr.com

Dissolution Testing and Release Kinetics Studies

Dissolution testing is a critical analytical technique used to characterize the rate and extent to which the active pharmaceutical ingredient (API) is released from a dosage form. For Oxolamine citrate, these studies are essential for understanding its in vitro performance and predicting its in vivo behavior, especially in modified-release formulations.

In Vitro Release Profiles from Formulations

In vitro release profiles of Oxolamine citrate from various formulations have been investigated to assess their performance. Studies have focused on evaluating the release characteristics from different dosage forms, including tablets and potentially microencapsulated systems designed for sustained release. The analysis of these profiles helps in understanding how the formulation impacts the rate and duration of drug release. Methods such as UV spectrophotometry have been developed and validated for the estimation of Oxolamine citrate in tablet formulations, which are crucial for conducting dissolution studies. researchgate.net, researchgate.net These methods allow for the quantitative determination of the released drug over time in dissolution media.

Evaluation of Drug Release Kinetics

The evaluation of drug release kinetics from Oxolamine citrate formulations aims to understand the mechanisms governing the release process. For sustained-release dosage forms of Oxolamine citrate, the preparation and release kinetics have been specifically studied. nih.gov, sigmaaldrich.cn, medchemexpress.com, medkoo.com, medchemexpress.com These studies often involve fitting the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release rate constants and elucidate the dominant release mechanisms, such as diffusion, erosion, or a combination thereof.

Influence of Formulation Parameters on Release

Formulation parameters significantly influence the release of Oxolamine citrate from dosage forms. Research has explored how variations in excipients and manufacturing processes affect the dissolution profiles and release kinetics. For instance, in controlled-release formulations, the type and amount of matrix polymer, as well as the presence of pH modifiers, can modulate the drug release rate. google.com The concentration of ionic non-gelling matrix polymers, for example, can be adjusted to modify the release rate. google.com While not specific to Oxolamine citrate, studies on other drugs in sustained-release formulations, such as nicardipine (B1678738) hydrochloride, have utilized factorial design to investigate the effect of formulation parameters like surfactant concentration on release kinetics, a methodology applicable to Oxolamine citrate research. actapharmsci.com The physical state of the drug and additives within the formulation, such as crystal size and distribution, can also impact delivery by affecting dissolution and release from the matrix. google.com

Formulation Development Research using Oxolamine Citrate as a Model Drug

Oxolamine citrate has been used in formulation development research, particularly in the context of creating sustained-release dosage forms. Its properties can make it a suitable candidate for exploring different drug delivery technologies aimed at achieving prolonged release.

Microencapsulation Techniques for Sustained Release

Microencapsulation is a technique used to entrap solid, liquid, or gaseous materials within a shell or matrix, often employed to achieve sustained release of drugs. The preparation and release kinetics of sustained-release dosage forms of Oxolamine citrate using microencapsulation techniques have been reported. nih.gov, sigmaaldrich.cn, medchemexpress.com, medkoo.com, medchemexpress.com This involves encapsulating the drug within polymeric materials to control its release rate, thereby potentially reducing dosing frequency and improving patient compliance. Microencapsulation can be presented in various forms, including suspensions or gels, although non-disintegrating tablets incorporating microencapsulated drug are also considered advantageous formulations. sigmaaldrich.cn

Matrix Tablet Formulation Development

Matrix tablets are a common type of sustained-release formulation where the drug is dispersed within a polymer matrix that controls its release through diffusion and/or erosion. Research involving the development of matrix tablets using Oxolamine citrate would focus on selecting appropriate matrix materials (e.g., polymers) and optimizing their concentrations to achieve desired release profiles. Controlled-release compositions featuring a matrix containing an active agent and an ionic non-gelling matrix polymer have been explored, which is relevant to Oxolamine citrate matrix tablet development. google.com These formulations can be prepared by blending the drug with the matrix materials and compressing the mixture into tablets. google.com The design of such matrix systems aims to provide a controlled release of the active agent over an extended period.

Controlled Release Systems (e.g., Osmotic Pumps)

Research into controlled release systems for oxolamine citrate has explored various approaches to modify its release kinetics and potentially improve its therapeutic profile. One area of investigation has involved the preparation of sustained-release dosage forms, such as microcapsules and matrix tablets researchgate.netactapharmsci.commedchemexpress.eu. These systems aim to prolong the drug action and avoid excessive drug concentrations actapharmsci.com.

Studies have investigated the release of oxolamine citrate from ethyl cellulose (B213188) granules prepared at different drug-polymer ratios actapharmsci.com. Simple linear regression equations were generated to estimate the release from granules and optimize the formulation actapharmsci.com. The relationships between drug content and drug release at various dissolution times were examined using regression analysis actapharmsci.com. The slope and intercept values from these regression equations were then analyzed as a function of time, leading to the development of equations to predict drug release actapharmsci.com. This approach was successfully validated for different formulations, showing a good correlation between predicted and observed results actapharmsci.com.

Another study focused on sustained-release matrix tablets of oxolamine citrate using Eudragit® RS PM at different drug-polymer ratios actapharmsci.com. Both direct compression and wet granulation methods were employed actapharmsci.com. Tablets containing 100 mg of oxolamine citrate were compressed actapharmsci.com. The release rate from matrix tablets prepared by direct compression was found to be faster compared to those prepared by wet granulation actapharmsci.com. While direct compression tablets released almost the entire drug within one hour by disintegrating, wet granulation tablets showed a release time of about 8 hours and did not disintegrate actapharmsci.com. Heating the matrix tablets prepared by direct compression also prolonged the release time actapharmsci.com. Dissolution periods of 8 hours were obtained with matrix tablets prepared at 1:1 and 1:1.5 drug-polymer ratios using wet granulation actapharmsci.com.

While the provided search results mention osmotic pumps in the context of controlled release systems for other drugs like diltiazem (B1670644) hydrochloride and topiramate, and discuss the general principles and types of osmotic pumps researchgate.netmdpi.com, direct research specifically detailing the use of osmotic pumps for oxolamine citrate was not prominently found within the immediate results. However, the broader context of controlled release research for oxolamine citrate, including studies on granules and matrix tablets, indicates an interest in modulating its release profile researchgate.netactapharmsci.comactapharmsci.com.

Data from a study on matrix tablets prepared with Eudragit® RS PM illustrates the impact of the preparation method and drug-polymer ratio on oxolamine citrate release. actapharmsci.com

Formulation (Drug:Polymer Ratio)Preparation MethodDisintegrationApproximate Release Time for Nearly Complete Release
1:1Direct CompressionYes1 hour actapharmsci.com
1:1Wet GranulationNo8 hours actapharmsci.com
1:1.5Wet GranulationNo8 hours actapharmsci.com
1:0.5Not specified, likely wet granulation based on contextYes4 hours actapharmsci.com
1:2Wet Granulation (tablets lacked sufficient hardness)Yes4 hours actapharmsci.com

This table, derived from the research findings, highlights how different formulation parameters influence the release kinetics of oxolamine citrate from matrix tablets, a type of controlled release system. actapharmsci.com

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Targets

While Oxolamine (B1678060) citrate (B86180) is known for its effects on the respiratory tract, research is exploring its potential in other areas. Investigations into the broader pharmacological profile of Oxolamine citrate and its core oxadiazole structure are ongoing. The oxadiazole moiety, present in Oxolamine, is a versatile scaffold found in various pharmacologically active compounds with diverse properties, including anticancer, antitubercular, anti-inflammatory, antibacterial, and antiparasitic effects. mdpi.com Recent studies have indicated potential antitumor activity for Oxolamine citrate, showing a decrease in the invasion and metastasis of certain cancer cells in in vitro models. This suggests the possibility of exploring novel therapeutic targets beyond respiratory ailments, potentially in oncology or other areas where the oxadiazole scaffold has shown promise. Further research is needed to identify specific molecular targets involved in these observed effects.

Advanced Mechanistic Elucidation of Anti-Inflammatory Effects

Oxolamine citrate's anti-inflammatory action is considered a key component of its therapeutic effect in reducing irritation of the respiratory tract nerve receptors. wikipedia.org While its anti-inflammatory properties have been demonstrated in both human and animal studies, the precise molecular mechanisms underlying this effect warrant further detailed investigation. atsjournals.orgnih.gov Research could focus on identifying the specific inflammatory mediators and signaling pathways modulated by Oxolamine citrate. Understanding these mechanisms at a more advanced level could pave the way for optimizing its anti-inflammatory potency and specificity, potentially leading to new formulations or applications targeting inflammatory conditions.

Development of New Synthetic Pathways for Improved Yields and Purity

Optimizing the synthesis of Oxolamine citrate is an important area for future research, particularly for scaling up production and ensuring high purity. Previous laboratory research has demonstrated the possibility of significantly increasing the yield of Oxolamine citrate synthesis through the identification and management of impurities. scispace.comub.edu Studies have shown improvements in yield from 24% to 64% by optimizing the synthesis process. scispace.comub.edu Future work could involve developing novel synthetic routes that are more efficient, cost-effective, and environmentally friendly. Research into continuous flow chemistry or alternative catalytic methods could lead to improved yields and purity profiles, which are crucial for pharmaceutical manufacturing.

Here is a table summarizing the reported yield improvement in Oxolamine citrate synthesis:

Study TypeInitial Yield (%)Optimized Yield (%)Key Factor for Improvement
Laboratory Research2464Identification of impurities scispace.comub.edu

Research into Oxolamine Citrate Analogs with Enhanced Specificity

The development of analogs of existing drugs is a common strategy in pharmaceutical research to improve efficacy, reduce side effects, or enhance target specificity. Given that Oxolamine is a derivative of the 1,2,4-oxadiazole (B8745197) class, exploring the synthesis and pharmacological activity of novel Oxolamine citrate analogs presents a promising research avenue. tandfonline.commdpi.com Structure-activity relationship (SAR) studies on oxadiazole derivatives have shown that modifications to the scaffold can significantly impact biological activity. mdpi.comresearchgate.net Future research could focus on designing and synthesizing analogs with enhanced anti-inflammatory activity, improved antitussive effects, or potentially novel therapeutic properties based on insights gained from exploring new targets (Section 6.1). This could involve modifying the diethylaminoethyl side chain, the phenyl ring, or the oxadiazole core itself, followed by rigorous in vitro and in vivo testing to evaluate their pharmacological profiles.

Integration of Computational and Experimental Approaches in Drug Design

The integration of computational methods with experimental research is becoming increasingly vital in modern drug discovery and development. For Oxolamine citrate, computational approaches such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights into its interaction with potential biological targets and help predict the properties of new analogs. mdpi.com These in silico methods can guide the design of new synthetic targets (Section 6.4) and help elucidate the mechanisms of action (Section 6.2) by predicting binding affinities and identifying key molecular interactions. Combining computational predictions with experimental validation can significantly accelerate the research process, leading to the identification of more potent and selective Oxolamine citrate derivatives or the discovery of entirely new therapeutic applications.

Q & A

Q. What are the validated analytical methods for quantifying Oxolamine citrate in pharmaceutical formulations?

A third-order derivative UV spectrophotometric method has been validated for Oxolamine citrate quantification, operating at 254.6 nm with a linear range of 1–14 μg/mL (correlation coefficient: 0.9995). This method adheres to ICH guidelines, demonstrating precision (RSD <2.05%) and applicability to tablet formulations. Researchers should optimize solvent systems and validate parameters (specificity, accuracy, robustness) for matrix-specific applications .

Q. What pharmacological mechanisms underlie Oxolamine citrate's antitussive and anti-inflammatory effects?

Oxolamine citrate acts peripherally to suppress cough reflexes, potentially through modulation of sensory nerve endings in the respiratory tract. Anti-inflammatory effects may involve inhibition of prostaglandin synthesis or cytokine suppression. Methodological approaches include:

  • In vitro : Receptor binding assays (e.g., bradykinin receptors) and cytokine profiling (IL-6, TNF-α) in macrophage models.
  • In vivo : Rodent cough-challenge models (e.g., citric acid-induced cough) with histopathological evaluation of airway inflammation .

Q. How should researchers design experiments to assess Oxolamine citrate's safety profile?

Adopt a tiered approach:

  • Acute toxicity : Single-dose studies in rodents (OECD 423) with monitoring of neurobehavioral endpoints (e.g., locomotor activity, seizure thresholds).
  • Subchronic toxicity : 28-day repeated dosing with hematological, biochemical, and organ-weight analyses.
  • Neuropsychiatric evaluation : EEG or behavioral assays (e.g., open-field tests) to investigate reported hallucinations, particularly in pediatric models .

Advanced Research Questions

Q. How can contradictions between therapeutic efficacy and adverse neuropsychiatric effects of Oxolamine citrate be resolved?

Conduct comparative pharmacokinetic-pharmacodynamic (PK-PD) modeling across species to identify dose thresholds for efficacy versus neurotoxicity. Use microdialysis in rodent brains to correlate plasma concentrations with CNS exposure. Integrate transcriptomic analysis (RNA-seq) of blood-brain barrier transporters (e.g., P-glycoprotein) to assess penetration variability .

Q. What experimental strategies address Oxolamine citrate's off-target effects in immune modulation studies?

Employ multi-omics approaches:

  • Proteomics : SILAC-based quantification of immune cell signaling pathways (e.g., TLR/NF-κB).
  • Epigenetics : ATAC-seq to map chromatin accessibility changes in macrophages or hematopoietic stem cells.
  • Functional validation : CRISPR-Cas9 knockout of candidate targets (e.g., Hoxb1) in cardiac progenitor cells to isolate drug-specific effects .

Q. What statistical methods optimize analysis of Oxolamine citrate's dose-response relationships?

Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. For complex datasets (e.g., cytokine arrays), apply multivariate ANOVA with Tukey’s post hoc test. Bayesian hierarchical models are recommended for meta-analysis of heterogeneous preclinical data .

Q. How can researchers ensure reproducibility in Oxolamine citrate pharmacokinetic studies?

  • Standardize bioanalytical protocols (e.g., LC-MS/MS with deuterated internal standards).
  • Adhere to FDA/EMA guidelines for matrix-matched calibration and stability testing (freeze-thaw, long-term).
  • Publish raw chromatograms and pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC) in supplementary materials .

Methodological Guidelines

Q. What criteria define rigorous formulation stability studies for Oxolamine citrate?

Follow ICH Q1A-Q1E protocols:

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.
  • HPLC-MS analysis : Monitor citrate ester hydrolysis or oxidation byproducts.
  • Accelerated stability : 6-month testing at 25°C/60% RH with monthly sampling .

Q. How should researchers structure a PICOT framework for clinical trials on Oxolamine citrate?

Example:

  • P opulation: Adults with chronic non-productive cough (≥8 weeks).
  • I ntervention: 200 mg Oxolamine citrate twice daily.
  • C omparison: Placebo or codeine-based antitussives.
  • O utcome: Cough frequency reduction (measured by 24-hr audio recording).
  • T ime: 14-day treatment with 28-day follow-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium
Reactant of Route 2
(3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.